![molecular formula C38H32P2 B14275689 [[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane) CAS No. 183953-80-2](/img/structure/B14275689.png)
[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane): is an organophosphorus compound with the formula C({38})H({32})P(_{2}). This compound is used in inorganic and organometallic chemistry as a ligand. It is a white, crystalline powder that is insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) typically involves the reaction of sodium diphenylphosphide with dichloromethane. The reaction can be represented as follows :
[ 2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]
Industrial Production Methods: While specific industrial production methods for [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) undergoes various types of reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form corresponding oxides and sulfides using oxidizing agents like hydrogen peroxide or sulfur.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions often use halogenated compounds under basic conditions.
Major Products Formed:
Oxidation: Oxides and sulfides of the compound.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) is used as a ligand in coordination chemistry. It forms complexes with various metals, promoting the formation of bimetallic complexes .
Biology and Medicine:
Industry: In industry, the compound is used in catalysis, particularly in processes involving transition metals. Its ability to form stable complexes with metals makes it valuable in homogeneous catalysis .
Mecanismo De Acción
As a chelating ligand, [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) forms a four-membered ring with metal atoms. This promotes the formation of bimetallic complexes that feature five-membered rings. The compound’s mechanism of action involves stabilizing metal centers and facilitating catalytic reactions .
Comparación Con Compuestos Similares
1,2-Bis(diphenylphosphino)ethane (DPPE): Another bidentate ligand used in coordination chemistry.
Bis(diphenylphosphino)methane (DPPM): Similar in structure but with a different backbone.
Uniqueness: [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) is unique due to its specific biphenyl backbone, which provides distinct steric and electronic properties compared to other diphosphine ligands. This uniqueness allows it to form specific metal complexes that may not be achievable with other ligands .
Propiedades
Número CAS |
183953-80-2 |
|---|---|
Fórmula molecular |
C38H32P2 |
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
[3-[3-(diphenylphosphanylmethyl)phenyl]phenyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C38H32P2/c1-5-19-35(20-6-1)39(36-21-7-2-8-22-36)29-31-15-13-17-33(27-31)34-18-14-16-32(28-34)30-40(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-28H,29-30H2 |
Clave InChI |
QPKWXQVACRSEDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CC2=CC(=CC=C2)C3=CC=CC(=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


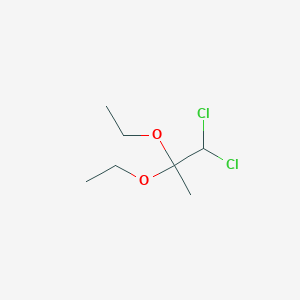
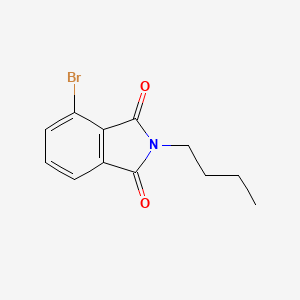
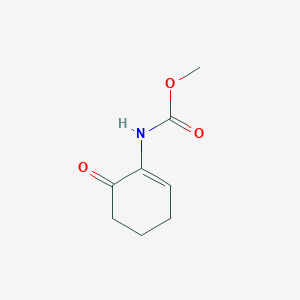
![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
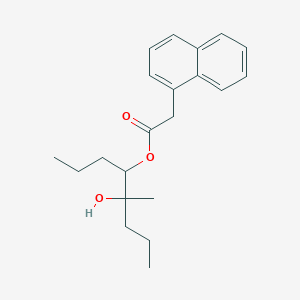

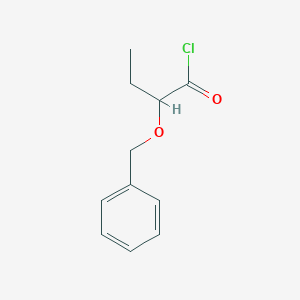

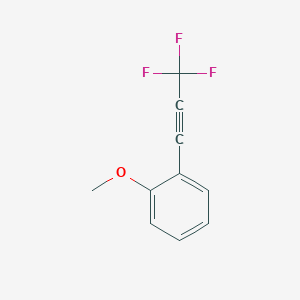
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
